2,2-Dimethyl-3-(p-tolyl)pyrrolidine
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Overview
Description
2,2-Dimethyl-3-(p-tolyl)pyrrolidine is a heterocyclic organic compound featuring a pyrrolidine ring substituted with two methyl groups at the 2-position and a p-tolyl group at the 3-position
Mechanism of Action
Target of Action
It’s worth noting that pyrrolidine derivatives have been found to bind with high affinity to multiple receptors , which could potentially be the case for 2,2-Dimethyl-3-(p-tolyl)pyrrolidine as well.
Mode of Action
Pyrrolidine derivatives are known to interact with their targets in a variety of ways, leading to changes in cellular processes .
Biochemical Pathways
It’s known that pyrrolidine derivatives can influence a variety of biological activities .
Result of Action
Pyrrolidine derivatives are known to exhibit a broad range of bioactivities .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2,2-Dimethyl-3-(p-tolyl)pyrrolidine can be achieved through several methods. One common approach involves the reaction of p-tolylmagnesium bromide with 2,2-dimethylpyrrolidine-3-one under controlled conditions. The reaction typically requires an inert atmosphere and a suitable solvent such as tetrahydrofuran (THF). The mixture is stirred at low temperatures to ensure the formation of the desired product.
Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize yield and purity. This often includes the use of automated reactors, precise temperature control, and efficient purification techniques such as distillation or chromatography.
Chemical Reactions Analysis
Types of Reactions: 2,2-Dimethyl-3-(p-tolyl)pyrrolidine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can be performed using hydrogen gas in the presence of a palladium catalyst, resulting in the formation of reduced derivatives.
Substitution: The compound can participate in nucleophilic substitution reactions, where the p-tolyl group can be replaced by other substituents under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Potassium permanganate (KMnO₄), chromium trioxide (CrO₃)
Reduction: Hydrogen gas (H₂), palladium catalyst (Pd/C)
Substitution: Various nucleophiles depending on the desired substitution
Major Products Formed:
Oxidation: Ketones, carboxylic acids
Reduction: Reduced derivatives
Substitution: Substituted pyrrolidine derivatives
Scientific Research Applications
2,2-Dimethyl-3-(p-tolyl)pyrrolidine has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of complex organic molecules and pharmaceuticals.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a potential therapeutic agent due to its unique structural features.
Industry: Utilized in the production of fine chemicals and as an intermediate in various chemical processes.
Comparison with Similar Compounds
Pyrrolidine: A simple five-membered nitrogen-containing ring, widely used in organic synthesis.
2,2-Dimethylpyrrolidine: Similar structure but lacks the p-tolyl group, leading to different chemical and biological properties.
3-(p-Tolyl)pyrrolidine: Contains the p-tolyl group but lacks the dimethyl substitution at the 2-position.
Uniqueness: 2,2-Dimethyl-3-(p-tolyl)pyrrolidine is unique due to the combination of the dimethyl and p-tolyl groups, which confer distinct chemical reactivity and potential biological activities compared to its analogs.
Properties
IUPAC Name |
2,2-dimethyl-3-(4-methylphenyl)pyrrolidine |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H19N/c1-10-4-6-11(7-5-10)12-8-9-14-13(12,2)3/h4-7,12,14H,8-9H2,1-3H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RRYQQNZKSNZVQA-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)C2CCNC2(C)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H19N |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
189.30 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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